molecular formula C15H29NO4 B1194769 O-octanoyl-D-carnitine CAS No. 96999-03-0

O-octanoyl-D-carnitine

Cat. No. B1194769
CAS RN: 96999-03-0
M. Wt: 287.39 g/mol
InChI Key: CXTATJFJDMJMIY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-octanoyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified as octanoyl. It is an O-octanoylcarnitine and an O-acyl-D-carnitine. It is an enantiomer of an O-octanoyl-L-carnitine.

Scientific Research Applications

  • Role in Mitochondrial Fatty Acid Oxidation and Cellular Metabolism :

    • Carnitine is crucial for the mitochondrial beta-oxidation of long-chain fatty acids. It facilitates the transfer of long-chain fatty acids across the mitochondrial membrane for subsequent oxidation (Longo, Frigeni, & Pasquali, 2016).
  • Impact on Genetic Disorders :

    • Mutations in OCTN2, a transporter responsible for carnitine uptake, can lead to primary carnitine deficiency, characterized by low serum and intracellular concentrations of carnitine. This condition may present with cardiomyopathy, muscle weakness, or metabolic derangement (Tang et al., 1999).
  • Carnitine Transport and Cellular Uptake :

    • OCTN2 is a high-affinity transporter for carnitine, playing a significant role in its cellular uptake. Variations in OCTN2 can affect carnitine levels and influence the disposition of carnitine in the body (Urban et al., 2006).
  • Carnitine in Exercise and Energy Metabolism :

    • During moderate intensity exercise, medium and long chain acylcarnitines, like octanoyl-carnitine, are significantly increased, indicating their role in supporting lipid oxidation and energy production (Lehmann et al., 2010).
  • Carnitine Deficiency and Gastrointestinal Health :

    • Mice with a mutation in the OCTN2 carnitine transporter, leading to carnitine deficiency, develop gastrointestinal issues like villous atrophy and inflammation, suggesting carnitine's role in maintaining normal intestinal and colonic structure (Shekhawat et al., 2007).

properties

CAS RN

96999-03-0

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

(3S)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m0/s1

InChI Key

CXTATJFJDMJMIY-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

SMILES

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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